N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Descripción
N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[3,2-d]pyrimidine core substituted with a 2,4-dimethoxyphenyl group and a 4-methylbenzyl moiety. This scaffold is structurally related to kinase inhibitors and DNA intercalators, where the pyridopyrimidine backbone facilitates π-π stacking interactions, while substituents modulate solubility, binding affinity, and metabolic stability.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-29-24(31)23-20(5-4-12-26-23)28(25(29)32)15-22(30)27-19-11-10-18(33-2)13-21(19)34-3/h4-13H,14-15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITTCZNRDEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4. It features a pyrido[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and biological interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets:
- Inhibition of Kinases : Pyridopyrimidine derivatives are known to inhibit kinases such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation .
- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth through various pathways, including the PI3K/Akt signaling pathway .
Biological Activity Data
The following table summarizes the biological activities associated with N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide based on existing literature:
Case Study 1: Antitumor Efficacy
In a study assessing the anticancer effects of pyridopyrimidine derivatives similar to N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide, researchers observed significant tumor regression in xenograft models. The compound inhibited the growth of various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .
Case Study 2: Mechanistic Insights
A mechanistic study highlighted that this compound could effectively inhibit the activity of DHFR in vitro. This inhibition leads to decreased levels of tetrahydrofolate necessary for nucleotide synthesis, thereby limiting cancer cell growth. The study utilized both biochemical assays and cellular models to confirm these findings .
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle Variations: The pyrido[3,2-d]pyrimidine core in the target compound contrasts with thieno[3,2-d]pyrimidine () and pyrido[2,3-d]pyrimidine (). Pyrido[3,2-d]pyrimidine derivatives (e.g., Compound 11p in ) share the same core but differ in substituent positioning, influencing steric interactions .
Substituent Impact :
- Methoxy vs. Ethoxy Groups : The 2,4-dimethoxyphenyl group in the target compound may offer better aqueous solubility compared to the 4-ethoxyphenyl group in , where bulkier ethoxy substituents could reduce metabolic clearance .
- Halogen Effects : Dichlorophenyl () and chlorophenyl () substituents increase molecular rigidity and melting points, suggesting stronger crystal lattice interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
